

4-Methylumbelliferyl Nonanoate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Methylumbelliferyl nonanoate*

Cat. No.: *B092049*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical characteristics of **4-Methylumbelliferyl nonanoate**, a fluorogenic substrate widely utilized in biochemical assays. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, experimental protocols for its use, and a visualization of the typical assay workflow.

Core Physical and Chemical Characteristics

4-Methylumbelliferyl nonanoate (4-MUN) is a non-fluorescent ester that, upon enzymatic cleavage by esterases and lipases, yields the highly fluorescent product 4-methylumbelliferone (4-MU). This property makes it a valuable tool for the sensitive detection and quantification of lipolytic activity in various biological samples.

Property	Value
CAS Number	18319-93-2
Molecular Formula	C ₁₉ H ₂₄ O ₄
Molecular Weight	316.39 g/mol [1] [2]
Appearance	White to off-white powder [2]
Purity	≥95% to ≥98% (HPLC)
Melting Point	47-50 °C
Boiling Point (Predicted)	453.2 ± 40.0 °C [2]
Solubility	Soluble in water, acetone, and methanol. [2] Also soluble in organic solvents like DMSO and dimethylformamide. [3]
Storage Conditions	Store at -20°C, protected from light and moisture. [2] [4] Stable for at least 2 years under these conditions.

Enzymatic Hydrolysis and Fluorogenic Detection

The primary application of **4-Methylumbelliferyl nonanoate** is in the fluorometric assay of lipase and esterase activity. The enzymatic reaction involves the hydrolysis of the nonanoate ester bond, releasing the fatty acid (nonanoic acid) and the fluorescent coumarin derivative, 4-methylumbelliferone.

The released 4-methylumbelliferone exhibits strong blue fluorescence under UV light. The fluorescence intensity is pH-dependent, with optimal emission in the alkaline range. The typical excitation and emission maxima for 4-methylumbelliferone are around 360-370 nm and 440-470 nm, respectively.[\[5\]](#) This allows for highly sensitive detection of enzymatic activity.

Experimental Protocols

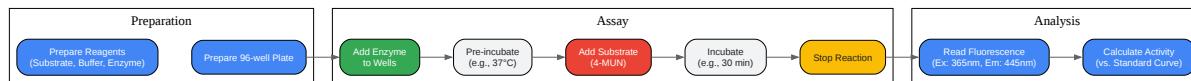
Below is a generalized, detailed methodology for a fluorometric lipase/esterase assay using **4-Methylumbelliferyl nonanoate**. This protocol is synthesized from various sources describing the use of 4-methylumbelliferyl-based substrates.[\[1\]](#)[\[4\]](#)

I. Reagent Preparation

- Substrate Stock Solution: Prepare a stock solution of **4-Methylumbelliferyl nonanoate** (e.g., 10 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Store this stock solution at -20°C, protected from light.
- Assay Buffer: A suitable buffer is required to maintain the optimal pH for the enzyme being assayed. A common choice is a phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0). The buffer may need to be optimized depending on the specific enzyme.
- Enzyme Solution: Prepare the enzyme solution (e.g., cell lysate, purified enzyme) in the assay buffer. The concentration should be determined empirically to ensure the reaction rate is within the linear range of the assay.
- Stop Solution: A stop solution is used to terminate the enzymatic reaction. This can be a solution that drastically changes the pH, such as 0.2 M sodium carbonate or a specific inhibitor of the enzyme being studied.
- 4-Methylumbelliferone Standard Curve: To quantify the enzymatic activity, a standard curve of known concentrations of 4-methylumbelliferone in the assay buffer is required.

II. Assay Procedure

- Reaction Setup: In a 96-well black microplate, add the enzyme solution to each well.
- Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for a few minutes to ensure temperature equilibration.
- Initiation of Reaction: To start the reaction, add the **4-Methylumbelliferyl nonanoate** substrate solution to each well. The final substrate concentration needs to be optimized for the specific enzyme, but a starting point could be in the range of 10-100 µM.
- Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 15-60 minutes). The incubation time should be chosen to ensure the reaction remains in the linear phase.
- Termination of Reaction: Stop the reaction by adding the stop solution to each well.


- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 365 nm and emission at approximately 445 nm.

III. Data Analysis

- Standard Curve: Plot the fluorescence intensity of the 4-methylumbelliflferone standards against their concentrations to generate a standard curve.
- Calculation of Activity: Use the standard curve to determine the concentration of 4-methylumbelliflferone produced in each sample. The enzymatic activity can then be calculated and expressed in units such as nmol/min/mg of protein.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a lipase/esterase assay using **4-Methylumbelliferyl nonanoate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a fluorometric lipase/esterase assay.

This in-depth guide provides essential information for the effective utilization of **4-Methylumbelliferyl nonanoate** in research and development. Its reliable fluorogenic properties make it an indispensable tool for the study of lipolytic enzymes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of Methylumbelliferyl Substrate Proxies for Esterase Activities as Indicator for Microbial Oil Degradation in the Ocean: Evidence from Observations in the Aftermath of the Deepwater Horizon Oil Spill (Gulf of Mexico) [mdpi.com]
- 4. A practical fluorometric assay method to measure lysosomal acid lipase activity in dried blood spots for the screening of cholesterol ester storage disease and Wolman disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Methylumbelliferyl Nonanoate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092049#physical-and-chemical-characteristics-of-4-methylumbelliferyl-nonanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com